- Highly Enantioselective Synthesis of Functionalized Glutarimide Using Oxidative N-Heterocyclic Carbene Catalysis: A Formal Synthesis of (-)-Paroxetine, Journal of Organic Chemistry, 2019, 84(9), 5313-5327

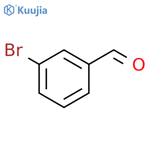

Cas no 97985-66-5 (3-(3-bromophenyl)prop-2-enal)

3-(3-bromophenyl)prop-2-enal structure

商品名:3-(3-bromophenyl)prop-2-enal

3-(3-bromophenyl)prop-2-enal 化学的及び物理的性質

名前と識別子

-

- (E)-3-(3-Bromophenyl)acrylaldehyde

- trans-3-Bromocinnamaldehyde

- (E)-3-(3-Bromophenyl)-2-propenal

- 3-(3-BROMOPHENYL)ACRYLALDEHYDE

- 3-Bromocinnamaldehyde

- m-Bromzimtaldehyd

- (2E)-3-(3-bromophenyl)prop-2-enal

- 3-(3-Bromophenyl)propenal

- AMBZ0232

- QICJGJJHIQBWJR-DUXPYHPUSA-N

- (E)-3-(3-Bromo-phenyl)-propenal

- FCH2575977

- FCH1317924

- AM85992

- AX8137262

- AX8078358

- ST2410347

- AB0022448

- W3315

- Z3561

- 985B665

- (2E)-3-(3-Bromophenyl)-2-propenal (ACI)

- 2-Propenal, 3-(3-bromophenyl)-, (E)- (ZCI)

- (E)-3-Bromocinnamaldehyde

- 3-(3-bromophenyl)prop-2-enal

- 2-Propenal, 3-(3-bromophenyl)-, (2E)-

- 97985-66-5

- SCHEMBL1191454

- AKOS005133595

- XDA98566

- 15185-59-8

- MFCD00996500

- 3-(3-Bromophenyl)-2-propenal; m-Bromocinnamaldehyde

- (E)-3-(3-bromophenyl)prop-2-enal

- EN300-1246896

- J-501887

- BS-52020

-

- MDL: MFCD00996500

- インチ: 1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2+

- InChIKey: QICJGJJHIQBWJR-DUXPYHPUSA-N

- ほほえんだ: C(/C1C=CC=C(Br)C=1)=C\C=O

計算された属性

- せいみつぶんしりょう: 209.96800

- どういたいしつりょう: 209.96803g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- 密度みつど: 1.466

- ふってん: 309.7 °C at 760 mmHg

- フラッシュポイント: 309.7 °C at 760 mmHg

- PSA: 17.07000

- LogP: 2.66120

3-(3-bromophenyl)prop-2-enal セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,Store in freezer, under -20°C

3-(3-bromophenyl)prop-2-enal 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

3-(3-bromophenyl)prop-2-enal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1246896-0.1g |

3-(3-bromophenyl)prop-2-enal |

97985-66-5 | 0.1g |

$691.0 | 2023-06-08 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RI601-5g |

3-(3-bromophenyl)prop-2-enal |

97985-66-5 | 95+% | 5g |

4054.0CNY | 2021-07-14 | |

| Alichem | A019110112-10g |

(E)-3-(3-Bromophenyl)acrylaldehyde |

97985-66-5 | 95% | 10g |

$870.26 | 2023-08-31 | |

| Alichem | A019110112-25g |

(E)-3-(3-Bromophenyl)acrylaldehyde |

97985-66-5 | 95% | 25g |

$1579.00 | 2023-08-31 | |

| Enamine | EN300-1246896-2500mg |

3-(3-bromophenyl)prop-2-enal |

97985-66-5 | 2500mg |

$529.0 | 2023-10-02 | ||

| Aaron | AR01DO1D-1g |

2-Propenal, 3-(3-bromophenyl)-, (2E)- |

97985-66-5 | 95% | 1g |

$448.00 | 2025-02-10 | |

| Enamine | EN300-1246896-0.25g |

3-(3-bromophenyl)prop-2-enal |

97985-66-5 | 0.25g |

$723.0 | 2023-06-08 | ||

| abcr | AB449550-1g |

3-(3-Bromophenyl)acrylaldehyde, 95%; . |

97985-66-5 | 95% | 1g |

€309.50 | 2024-08-03 | |

| Enamine | EN300-1246896-0.05g |

3-(3-bromophenyl)prop-2-enal |

97985-66-5 | 0.05g |

$660.0 | 2023-06-08 | ||

| Enamine | EN300-1246896-100mg |

3-(3-bromophenyl)prop-2-enal |

97985-66-5 | 100mg |

$238.0 | 2023-10-02 |

3-(3-bromophenyl)prop-2-enal 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ; 24 h, 25 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

リファレンス

- One-Pot, Four-Step Organocatalytic Asymmetric Synthesis of Functionalized Nitrocyclopropanes, Journal of Organic Chemistry, 2015, 80(18), 9176-9184

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: 2,2′-Dipyridyl disulfide Solvents: Acetone ; 18 h, rt

リファレンス

- Regioselective Disulfide-Catalyzed Photocatalytic Oxidative Cleavage of 1-Arylbutadienes to Cinnamaldehydes, Organic Letters, 2022, 24(19), 3435-3439

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Oxygen , Ferric sulfate hydrate Solvents: Acetonitrile , Water ; rt → 45 °C; 21 h, 45 °C

リファレンス

- Iron(III)/O2-Mediated Regioselective Oxidative Cleavage of 1-Arylbutadienes to Cinnamaldehydes, Organic Letters, 2019, 21(22), 9203-9207

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; 25 °C; overnight, rt

1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt

1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt

リファレンス

- Production of myxopyronin and its derivatives by mutasynthesis employing a genetically modified myxopyronin genes, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; rt

リファレンス

- Emission Wavelength Prediction of a Full-Color-Tunable Fluorescent Core Skeleton, 9-Aryl-1,2-dihydropyrrolo[3,4-b]indolizin-3-one, Journal of the American Chemical Society, 2011, 133(17), 6642-6649

ごうせいかいろ 7

はんのうじょうけん

1.1 -

1.2 Reagents: Diisobutylaluminum hydride

1.3 Reagents: Manganese oxide (MnO2)

1.2 Reagents: Diisobutylaluminum hydride

1.3 Reagents: Manganese oxide (MnO2)

リファレンス

- Secondary amine-catalyzed [3 + 3] benzannulation to access polysubstituted benzenes through iminium activation, Synthetic Communications, 2018, 48(3), 336-343

ごうせいかいろ 8

はんのうじょうけん

1.1 Solvents: Toluene ; 50 °C

リファレンス

- Synergistic catalysis: cis-cyclopropanation of benzoxazoles, Chemical Science, 2016, 7(2), 984-988

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Manganese oxide (MnO2) Solvents: Hexane , Ethyl acetate ; 1 - 4 h, rt

リファレンス

- Titanium-Catalyzed Intermolecular Hydroaminoalkylation of Conjugated Dienes, Chemistry - A European Journal, 2013, 19(12), 3833-3837

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt

リファレンス

- Synthesis of N-Vinyl Cinnamaldehyde Nitrones through Atropisomeric Quinoxaline-Derived N,N,O-Ligand-Promoted Chan-Lam Reaction, Organic Letters, 2022, 24(32), 6013-6017

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid , Oxygen Catalysts: tert-Butyl nitrite , Bis(benzonitrile)dichloropalladium Solvents: tert-Butanol , Mesitylene ; 8 h, 1 atm, 25 °C

1.2 Solvents: Water ; 25 °C

1.2 Solvents: Water ; 25 °C

リファレンス

- Dehydrogenative Synthesis of Linear α,β-Unsaturated Aldehydes with Oxygen at Room Temperature Enabled by tBuONO, ACS Catalysis, 2017, 7(6), 4000-4003

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Cesium carbonate Catalysts: Copper oxide (CuO) (supported on magnesium exchanged zeolite-Y) Solvents: Ethanol ; 10 h, 100 °C

リファレンス

- Dehydrogenation of ethanol over CuO-Mg-Y for cross-aldol condensation with aryl aldehydes, Microporous and Mesoporous Materials, 2022, 336,

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Piperidine Solvents: Acetic acid ; rt; 2.5 min

1.2 Reagents: Triethylamine , Ethyl chloroformate Solvents: Tetrahydrofuran ; -7 °C; 1 h, -7 °C; -7 °C → rt

1.3 Reagents: Methanol , Sodium borohydride ; 0 °C; 12 h, 25 °C

1.4 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 12 h, 25 °C

1.2 Reagents: Triethylamine , Ethyl chloroformate Solvents: Tetrahydrofuran ; -7 °C; 1 h, -7 °C; -7 °C → rt

1.3 Reagents: Methanol , Sodium borohydride ; 0 °C; 12 h, 25 °C

1.4 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 12 h, 25 °C

リファレンス

- De novo synthesis of functionalized 1,3-enynes and extended conjugated molecular systems, RSC Advances, 2015, 5(32), 24834-24845

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt; 92 h, rt

リファレンス

- Visible-light excitation of iminium ions enables the enantioselective catalytic β-alkylation of enals, Nature Chemistry, 2017, 9(9), 868-873

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; 25 °C; overnight, 25 °C

1.2 Reagents: Acetic acid ; neutralized

1.2 Reagents: Acetic acid ; neutralized

リファレンス

- Advanced Mutasynthesis Studies on the Natural α-Pyrone Antibiotic Myxopyronin from Myxococcus fulvus, ChemBioChem, 2015, 16(6), 946-953

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: Tempo Catalysts: 1,10-Phenanthroline , Iron chloride (FeCl3) Solvents: Chlorobenzene ; 12 h, 120 °C

リファレンス

- Iron-Catalyzed α,β-Dehydrogenation of Carbonyl Compounds, Organic Letters, 2021, 23(5), 1611-1615

ごうせいかいろ 17

はんのうじょうけん

1.1 Solvents: Toluene ; overnight, 80 °C

リファレンス

- Potent inhibition of nicotinamide N-methyltransferase by alkene-linked bisubstrate mimics bearing electron deficient aromatics, Journal of Medicinal Chemistry, 2021, 64(17), 12938-12963

ごうせいかいろ 18

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; 16 h, 70 °C

リファレンス

- Enantioselective conjugate addition of malonates to α,β-unsaturated aldehydes catalysed by 4-oxalocrotonate tautomerase, Organic & Biomolecular Chemistry, 2023, 21(10), 2086-2090

ごうせいかいろ 19

はんのうじょうけん

1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol , Water Solvents: Acetonitrile ; rt

リファレンス

- Electrochemical Formation of Cinnamaldehyde by the Electrolyte System N,N-Diisopropylethylamine and 1,1,1,3,3,3-Hexafluoropropan-2-ol, ChemElectroChem, 2020, 7(7), 1619-1622

ごうせいかいろ 20

はんのうじょうけん

1.1 Solvents: Dichloromethane ; rt

リファレンス

- Palladium-Catalyzed [5 + 2] Annulation of Vinylethylene Carbonates with Barbiturate-Derived Alkenes, Organic Letters, 2020, 22(18), 7158-7163

3-(3-bromophenyl)prop-2-enal Raw materials

- Benzene, 1-bromo-3-(1,3-butadienyl)-, (E)-

- (Triphenylphosphoranylidene)acetaldehyde

- 3-(3-Bromophenyl)propanal

- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate

- (Formylmethyl)triphenylphosphonium chloride

- 3-(3-bromophenyl)prop-2-en-1-ol

- 3-Bromobenzaldehyde

- propanedioic acid

3-(3-bromophenyl)prop-2-enal Preparation Products

3-(3-bromophenyl)prop-2-enal 関連文献

-

Vishruth Gowda,Brendan Foley,Jasmine Du,Megan Esteb,Coran M. H. Watanabe Org. Biomol. Chem. 2018 16 2210

-

Xiaoyan Luo,Zhiqiang Zhou,Xin Li,Xinmiao Liang,Jinxing Ye RSC Adv. 2011 1 698

97985-66-5 (3-(3-bromophenyl)prop-2-enal) 関連製品

- 2649065-59-6(methyl 5-(2-isocyanatoethyl)thiophene-2-carboxylate)

- 74849-10-8(2,6-Dibromo-4-formylphenyl acetate)

- 21639-39-4(2H-1,2,3-benzothiadiazine-1,1-dione)

- 2138170-02-0(N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-chloroethane-1-sulfonamide)

- 951981-33-2(3-(4-methoxyphenyl)-9-(1-phenylethyl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one)

- 14097-36-0(2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline)

- 1261784-93-3(3-(3-Methyl-2-(trifluoromethoxy)benzoyl)pyridine)

- 898781-19-6(3-(3,5-dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one)

- 1782007-13-9(3-Chloro-1-methyl-1H-indazol-7-ol)

- 946363-38-8(N2-(2,4-dimethylphenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:97985-66-5)3-(3-bromophenyl)prop-2-enal

清らかである:99%/99%

はかる:1g/5g

価格 ($):180.0/459.0